Chemical properties of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate
Chemical properties of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate
As a Senior Application Scientist in medicinal chemistry and process development, I approach the evaluation of heterocyclic building blocks not merely as static reagents, but as dynamic nodes of reactivity. Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate (CAS: 127919-31-7) is a prime example of such a node. The 1,3-oxazole core, particularly when substituted with a halogenated aryl group, is a privileged scaffold in drug discovery, frequently appearing in kinase inhibitors, COX-2 selective NSAIDs, and novel antimicrobial agents.
This technical guide provides a comprehensive, field-proven analysis of the chemical properties, synthetic methodologies, and downstream applications of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate, designed to empower researchers with actionable, mechanistic insights.
Physicochemical Profiling
Before deploying this building block in a synthetic campaign, it is critical to understand its fundamental physicochemical parameters. The presence of the 4-fluorophenyl group significantly enhances the lipophilicity and metabolic stability of the molecule (by blocking cytochrome P450-mediated oxidation at the para position), while the ethyl ester provides a versatile handle for further functionalization.
| Property | Value | Structural Significance |
| Chemical Name | Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate | Standard IUPAC nomenclature. |
| CAS Registry Number | 1[1] | Unique identifier for procurement and literature tracking. |
| Molecular Formula | C12H10FNO3 | Dictates mass spectrometry (MS) exact mass targeting. |
| Molecular Weight | 235.21 g/mol | Ideal low-molecular-weight fragment for lead optimization. |
| Core Scaffold | 1,3-Oxazole | Provides hydrogen bond acceptor capabilities (via N and O). |
| Key Substituents | C4-Ethyl ester, C5-(4-Fluorophenyl) | Enables orthogonal reactivity (C4 hydrolysis vs. C2 activation). |
Mechanistic Synthesis & Retrosynthetic Analysis
The most efficient and robust method for assembling 5-aryl-oxazole-4-carboxylates relies on the cyclization of2 [2]. In this case, the electrophilic partner is 4-fluorobenzoyl chloride.
This transformation, often referred to as a modified Schöllkopf oxazole synthesis, is thermodynamically driven by the formation of the aromatic oxazole ring. The reaction releases hydrogen chloride, necessitating the use of a non-nucleophilic organic base (such as DBU or triethylamine) to drive the reaction to completion and prevent the degradation of the acid-sensitive isocyanide [3].
Retrosynthetic and mechanistic workflow for oxazole core assembly.
Field-Proven Experimental Protocol
To ensure high yields and prevent the formation of di-acylated byproducts, the following protocol is engineered as a self-validating system . Every step includes the underlying causality to guide the operator.
Reagents Required:
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Ethyl isocyanoacetate (1.0 equiv)
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4-Fluorobenzoyl chloride (1.05 equiv)
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1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
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Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
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System Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere.
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Causality: Ethyl isocyanoacetate and acyl chlorides are highly sensitive to moisture. Water will hydrolyze the acyl chloride to 4-fluorobenzoic acid, killing the electrophilicity and drastically reducing the yield.
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Deprotonation: Dissolve ethyl isocyanoacetate in anhydrous THF (0.2 M) and cool the mixture to 0 °C using an ice bath. Add DBU dropwise.
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Causality: The α-protons of ethyl isocyanoacetate are acidic. DBU deprotonates this position to form a highly reactive carbanion. The 0 °C temperature is critical to control the exothermic nature of this step and prevent unwanted polymerization of the isocyanide.
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Acylation & Cyclization: Dissolve 4-fluorobenzoyl chloride in a small volume of THF and add it dropwise to the reaction mixture over 30 minutes.
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Causality: Dropwise addition maintains a low concentration of the electrophile in the system, preventing the highly reactive intermediate from reacting with a second molecule of acyl chloride (di-acylation).
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Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours.
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Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). Quench a micro-aliquot in methanol before spotting; the disappearance of the starting materials and the appearance of a strongly UV-active spot (due to the extended conjugation of the aryl-oxazole system) indicates successful cyclization.
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Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize any remaining acid or unreacted electrophile. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Analytical Validation: Purify via flash column chromatography.
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Self-Validation Check: Confirm the structure via 1 H NMR. The definitive hallmark of success is the appearance of a sharp singlet at approximately δ 7.9–8.1 ppm , corresponding to the isolated C2 proton of the newly formed oxazole ring.
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Downstream Reactivity & Application Mapping
The true value of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate lies in its orthogonal reactivity profile. The molecule possesses two primary vectors for late-stage functionalization: the C4 ester and the unsubstituted C2 position.
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C4-Ester Hydrolysis & Amidation: The ethyl ester can be selectively hydrolyzed using LiOH in a THF/H2O mixture to yield 5-(4-fluorophenyl)oxazole-4-carboxylic acid. This acid is a premium precursor for amide coupling (using EDCI/HOBt or HATU) to synthesize complex peptidomimetics or target-specific ligands.
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C2 C-H Activation: Because the C2 position of the oxazole is unsubstituted, it is highly susceptible to transition-metal-catalyzed C-H functionalization. Using Palladium or Copper catalysis, researchers can directly arylate or alkylate the C2 position, rapidly expanding the structure-activity relationship (SAR) library without needing to build the oxazole core from scratch for every derivative.
Downstream chemical reactivity and functionalization pathways.
Conclusion
Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate is a highly strategic intermediate in modern organic synthesis. By mastering the isocyanoacetate-driven cyclization and leveraging the orthogonal reactivity of the C2 and C4 positions, drug development professionals can rapidly generate diverse, biologically active libraries centered around the privileged oxazole pharmacophore.
References
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Royal Society of Chemistry (RSC). "Copper(I)-Catalyzed Tandem Synthesis of 4,5-Functionalized Oxazoles from Isocyanoacetate and Aldehydes". Available at: [Link]
